molecular formula C26H22F3N3O3 B2711050 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 941904-07-0

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline

Cat. No.: B2711050
CAS No.: 941904-07-0
M. Wt: 481.475
InChI Key: HAHYGPDOAOUALH-UHFFFAOYSA-N
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Description

The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline features a quinoline core substituted with two critical moieties:

  • A piperazine ring at the 2-position, functionalized with a furan-2-carbonyl group.
  • A 4-(trifluoromethyl)phenyl methoxy group at the 8-position.

This structure combines the aromaticity and planar rigidity of quinoline with the conformational flexibility of piperazine, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The furan-2-carbonyl moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets.

Properties

IUPAC Name

furan-2-yl-[4-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3/c27-26(28,29)20-9-6-18(7-10-20)17-35-21-4-1-3-19-8-11-23(30-24(19)21)31-12-14-32(15-13-31)25(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHYGPDOAOUALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multiple steps, including the formation of the furan ring, the quinoline moiety, and the piperazine ring. The process often starts with the preparation of intermediate compounds, which are then coupled under specific reaction conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Quinoline Moiety: The quinoline ring is typically synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ in substituents on the quinoline core, piperazine modifications, or peripheral functional groups. Key examples include:

Quinoline Derivatives with Piperazine/Piperidine Moieties

4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)quinoline (10a) Structural Differences: Lacks the furan-2-carbonyl group but retains the trifluoromethylphenyl group. The piperazine is linked via a propoxy chain.

4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Structural Differences: Replaces piperazine with piperidine and substitutes the furan-carbonyl with thiophene. Implications: Thiophene’s larger sulfur atom may enhance electron density, affecting receptor affinity or solubility .

Furan/Carbonyl-Modified Analogs

[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] quinoline-2-carboxylate (CAS 507239-26-1) Structural Differences: Shares the furan-2-carbonyl-piperazine group but introduces a carboxylate ester at the 2-position.

Trifluoromethyl-Substituted Analogs

Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Structural Differences: Replaces the piperazine-furan moiety with a triazole ring and dichlorobenzyl group. Implications: The triazole’s rigidity and chlorine atoms may alter steric and electronic interactions with targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C₂₆H₂₁F₃N₃O₃ 504.46 Furan-2-carbonyl, CF₃-phenyl methoxy ~3.8
10a C₂₄H₂₅F₃N₃O 452.48 CF₃-phenyl, methylpiperazine propoxy ~3.2
CAS 507239-26-1 C₂₁H₁₉N₃O₅ 393.40 Furan-2-carbonyl, quinoline carboxylate ~2.2
Ethyl 4-...triazolylmethoxy C₂₄H₁₈Cl₂F₃N₄O₃ 570.33 Triazole, dichlorobenzyl, CF₃ ~4.1
  • Lipophilicity : The target compound’s higher LogP (predicted) compared to 10a suggests better membrane penetration but possibly lower solubility.
  • Molecular Weight : All analogs fall within drug-like ranges (<500 Da), but the triazole derivative’s higher weight may limit bioavailability .

Biological Activity

The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a quinoline core substituted with a trifluoromethyl group and a piperazine moiety linked to a furan-2-carbonyl group. The presence of these functional groups is believed to enhance its biological properties.

Property Value
Molecular Formula C19H18F3N3O3
Molecular Weight 395.35 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated the compound's significant antiproliferative effects against various cancer cell lines. For instance, the IC50 values for inhibiting cell growth in colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) were reported at 0.32 μM and 0.89 μM, respectively, indicating potent anticancer properties .

The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. Molecular docking studies suggest that the compound binds effectively within the colchicine-binding site of tubulin, inhibiting its polymerization .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. It was found to inhibit beta-glucuronidase release with an IC50 value of 5.0 μM, outperforming several other derivatives in similar structural classes . This suggests a dual role in both cancer treatment and inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Furan Moiety : Enhances solubility and bioavailability.
  • Piperazine Ring : Imparts flexibility and potential for receptor binding.
  • Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability.

Modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Anticancer Efficacy Study : A comprehensive evaluation of various analogs revealed that modifications at the piperazine position significantly impacted cytotoxicity against multiple cancer cell lines, with some derivatives showing enhanced activity compared to the parent compound .
  • Inflammation Model : In vivo models demonstrated that this compound reduced inflammatory markers in animal models of arthritis, supporting its potential therapeutic use in treating inflammatory diseases .

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